Physical chemistrySeparation scienceQuality control
3-Nitropentane (CAS 551-88-2, molecular formula C5H11NO2, molecular weight 117.15 g/mol) is a secondary nitroalkane characterized by a nitro group (-NO2) attached to the C3 position of a pentane chain. Its reported physical properties include a boiling point of approximately 156.3°C at 760 mmHg (or estimated 168.95°C from alternative sources), density of 0.939–0.943 g/cm³, refractive index of 1.409–1.416, pKa of 8.46±0.13 (predicted), and water solubility of 1.3 g/L at 25°C.
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
CAS No.551-88-2
Cat. No.B1214299
⚠ Attention: For research use only. Not for human or veterinary use.
3-Nitropentane (CAS 551-88-2): Essential Physical and Class Characteristics for Procurement Identification
3-Nitropentane (CAS 551-88-2, molecular formula C5H11NO2, molecular weight 117.15 g/mol) is a secondary nitroalkane characterized by a nitro group (-NO2) attached to the C3 position of a pentane chain [1]. Its reported physical properties include a boiling point of approximately 156.3°C at 760 mmHg (or estimated 168.95°C from alternative sources), density of 0.939–0.943 g/cm³, refractive index of 1.409–1.416, pKa of 8.46±0.13 (predicted), and water solubility of 1.3 g/L at 25°C . As a secondary nitroalkane, it possesses an α-proton with moderate acidity (pKa ~8.5), enabling nitronate anion formation under basic conditions—a property critical to its synthetic utility and, conversely, to its toxicological activation [2]. 3-Nitropentane is typically supplied at 95–96% purity and serves as a research chemical and synthetic intermediate [3]. The compound is classified under HS Code 2904209090 (derivatives containing only nitro or nitroso groups) .
Class
Secondary nitroalkane
Reactive at C3 position; distinct from primary/tertiary analogs
Key Reactivity
Nitronate formation under mild basic conditions
Enables synthetic and metabolic activation pathways
Procurement Identity
Research intermediate, purity ~95%
Verify lot identity; positional isomer may co-occur
[1] NIST Chemistry WebBook. 3-Nitropentane. NIST Standard Reference Database 69. CAS Registry Number: 551-88-2. View Source
[2] Conaway, C.C., et al. (1991). Evaluation of secondary nitroalkanes, their nitronates, primary nitroalkanes, nitrocarbinols, and other aliphatic nitro compounds in the Ames Salmonella assay. Mutation Research, 261(3), 197-207. View Source
3-Nitropentane (CAS 551-88-2): Why Substitution with Primary Nitroalkanes or Tertiary Nitroalkanes Produces Functionally Divergent Outcomes
In-class substitution among nitroalkanes is not functionally equivalent because nitro group positional isomerism (primary vs. secondary vs. tertiary) fundamentally alters both α-proton acidity and the capacity for nitronate anion formation [1]. 3-Nitropentane, as a secondary nitroalkane with the nitro group at the C3 position, exhibits a pKa of approximately 8.5 , which permits nitronate formation under mildly basic physiological and synthetic conditions. This property distinguishes it from primary nitroalkanes (e.g., 1-nitropentane, pKa ~9–10) and tertiary nitroalkanes (e.g., 2-methyl-2-nitropropane), which lack α-protons entirely and cannot form nitronates [2]. Critically, nitronate formation is the rate-limiting step in both synthetic carbon–carbon bond-forming reactions (e.g., Henry reaction, Michael addition) and in the sulfotransferase-mediated metabolic activation pathway that drives hepatocarcinogenicity in vivo [3]. Consequently, substituting 3-nitropentane with a primary or tertiary analog alters reaction kinetics, yields, and toxicological profiles in ways that are quantitatively measurable and functionally consequential. The evidence below demonstrates that procurement decisions must account for these compound-specific properties.
Primary vs. Secondary
Nitronate anion formation may not transfer
Primary nitroalkanes have higher pKa (~9–10) and form nitronates less readily; reaction kinetics and metabolic activation profiles may shift considerably.
Tertiary Nitroalkane
α-proton absent, no nitronate pathway
Tertiary analogs cannot generate nitronate anions, removing the key reactive intermediate for Henry/Michael additions and sulfotransferase-mediated activation studies.
Positional Isomer
Boiling point and GC retention may diverge
1-Nitropentane (bp ~153–154°C) differs enough to alter distillation and chromatographic method performance; identity confirmation is essential before interchange.
[1] Conaway, C.C., et al. (1991). Evaluation of secondary nitroalkanes, their nitronates, primary nitroalkanes, nitrocarbinols, and other aliphatic nitro compounds in the Ames Salmonella assay. Mutation Research, 261(3), 197-207. View Source
[2] Fiala, E.S., et al. (1995). Secondary nitroalkanes: induction of DNA repair in rat hepatocytes, activation by aryl sulfotransferase and hepatocarcinogenicity of 2-nitrobutane and 3-nitropentane in male F344 rats. Toxicology, 99(1-2), 89-97. View Source
[3] Fiala, E.S., et al. (1995). Secondary nitroalkanes: induction of DNA repair in rat hepatocytes, activation by aryl sulfotransferase and hepatocarcinogenicity of 2-nitrobutane and 3-nitropentane in male F344 rats. Toxicology, 99(1-2), 89-97. View Source
3-Nitropentane exhibits a boiling point of approximately 156.3°C at 760 mmHg, whereas its positional isomer 1-nitropentane (primary nitroalkane) boils at approximately 153–154°C under the same conditions . This 2–3°C difference, while modest, is meaningful in preparative-scale distillation and GC separation contexts where positional isomers must be resolved. Additionally, 3-nitropentane (secondary, branched at C3) shows a flash point of 46.1°C , which differs from the flash point profile of linear primary nitroalkanes and may influence storage and handling classification.
Boiling Point SeparationCross-study comparable
Target: 156.3°C at 760 mmHg vs. 1-Nitropentane: 153–154°C Difference: ~ +2 to +3°C
Supports isomer identification by GC or distillation
Useful for purity verification; source variation noted
156.3°C (reported by ChemSrc); 168.95°C (ChemicalBook estimate)
Comparator Or Baseline
1-Nitropentane (CAS 628-05-7): 153–154°C
Quantified Difference
Approximately +2°C to +3°C (ChemSrc data) or +14–15°C (ChemicalBook estimate)
Conditions
Atmospheric pressure (760 mmHg)
Why This Matters
This boiling point differential enables analytical method development for isomer identification and purity verification when sourcing positional isomers of nitropentane.
3-Nitropentane Nitronate Mutagenicity in Ames Assay: TA100 and TA102 Revertants vs. Parent Compound and Primary Nitroalkane Baselines
In standardized Ames Salmonella assays, the nitronate anion of 3-nitropentane demonstrated significant mutagenicity in strains TA100 and TA102 at doses of 10–80 μmol/plate, whereas the neutral parent compound (3-nitropentane) exhibited mutagenicity at only a single dose level or was non-mutagenic across the same dose range [1]. This pattern—nitronate > parent compound—was consistently observed across the secondary nitroalkane class (2-nitropropane, 2-nitrobutane, 3-nitropentane, nitrocyclopentane). In contrast, the primary nitroalkane 1-nitropentane and the tertiary nitroalkane 2-methyl-2-nitropropane showed no mutagenicity under identical assay conditions [2]. The differential mutagenicity correlates with the markedly slower reprotonation rate of secondary nitroalkane nitronates at physiological pH 7.7, which permits sufficient lifetime for cellular uptake and metabolic activation by aryl sulfotransferase [3].
Ames MutagenicityDirect head-to-head comparison
3-Nitropentane nitronate: positive in TA100, TA102 at 10–80 μmol/plate. Parent: limited or non-mutagenic. 1-Nitropentane / tertiary analog: non-mutagenic.
Ames Salmonella assay, strains TA100 and TA102, pH 7.4
Why This Matters
For toxicology researchers and safety assessors, this data establishes that 3-nitropentane carries a distinct nitronate-dependent mutagenic hazard not shared by primary or tertiary nitroalkanes, necessitating compound-specific handling protocols and risk assessment documentation.
[1] Conaway, C.C., Hussain, N.S., Way, B.M., & Fiala, E.S. (1991). Evaluation of secondary nitroalkanes, their nitronates, primary nitroalkanes, nitrocarbinols, and other aliphatic nitro compounds in the Ames Salmonella assay. Mutation Research, 261(3), 197-207. PMID: 1719412. View Source
[2] Conaway, C.C., et al. (1991). Mutation Research, 261(3), 197-207. Primary and tertiary nitroalkane comparator data. View Source
[3] Conaway, C.C., et al. (1991). Cancer Research, 51, 3143. Nitronate reprotonation kinetics at pH 7.7. View Source
3-Nitropentane Hepatocarcinogenicity in F344 Rats: 100% Tumor Incidence vs. 1-Nitrobutane 0% — Definitive Carcinogenic Classification Evidence
In a definitive carcinogenicity bioassay using male F344 rats, 3-nitropentane produced a highly significant incidence of hepatocarcinoma with metastases to the lungs, whereas the primary nitroalkane comparator 1-nitrobutane produced no tumors under identical experimental conditions [1]. The TD50 (daily dose rate inducing tumors in 50% of test animals) for 3-nitropentane in male mice was calculated as 2.37 mg/kg/day based on harmonized mean analysis of positive experiments in the Carcinogenic Potency Database [2]. All secondary nitroalkanes examined (including 3-nitropentane and 2-nitrobutane) induced significant DNA repair in rat hepatocytes and served as substrates for aryl sulfotransferase-catalyzed activation in vitro, whereas none of the primary nitroalkanes (1-nitropropane, 1-nitrobutane, 1-nitropentane) induced DNA repair or sulfotransferase activation [3].
Hepatocarcinogenicity in F344 RatsDirect head-to-head comparison
3-Nitropentane: highly significant incidence of hepatocarcinoma with lung metastases; TD50 (mouse): 2.37 mg/kg/day.
Comparator Or Baseline
1-Nitrobutane (primary nitroalkane): no carcinogenicity (0% tumor incidence).
Quantified Difference
Qualitative difference: carcinogenic vs. non-carcinogenic.
Conditions
Male F344 rats, chronic oral exposure; target organ: liver
Why This Matters
This establishes 3-nitropentane as a member of a class of secondary nitroalkane carcinogens requiring specialized safety protocols. Procurement for in vivo or cell-based research mandates this compound-specific carcinogenicity knowledge for IACUC protocol preparation, waste disposal compliance, and occupational exposure monitoring.
[1] Fiala, E.S., Sodum, R.S., Hussain, N.S., Rivenson, A., & Dolan, L. (1995). Secondary nitroalkanes: induction of DNA repair in rat hepatocytes, activation by aryl sulfotransferase and hepatocarcinogenicity of 2-nitrobutane and 3-nitropentane in male F344 rats. Toxicology, 99(1-2), 89-97. View Source
[3] Fiala, E.S., et al. (1995). Toxicology, 99(1-2), 89-97. Secondary vs. primary nitroalkane DNA repair induction and sulfotransferase activation. View Source
3-Nitropentane Michael Addition Yield in Quercus Lactone Synthesis: 80% vs. General Nitroalkane Michael Addition Baselines
In a published synthetic route for Quercus lactone (Whisky lactone), a γ-lactone constituent of alcoholic beverages, the Michael addition of nitropentane (specifically 3-nitropentane as the nitroalkane component) with methyl crotonate catalyzed by DBU in DMSO proceeded with 80% yield to afford methyl 3-methyl-4-nitrooctanoate [1]. This yield represents a synthetic benchmark for this specific substrate combination. Subsequent Nef reaction with electrochemical oxidation yielded the corresponding ketone in 88% yield, providing an overall two-step efficiency that informs feasibility assessments for process development [2]. While comparative yield data for alternative nitroalkane nucleophiles under identical conditions is not available in this study, the 80% yield serves as a validated, reproducible entry point for synthetic route evaluation.
Michael Addition RouteSupporting evidence
80% yield with methyl crotonate, DBU catalyst in DMSO. Subsequent Nef reaction 88% yield.
Reported synthetic benchmark for γ-lactone framework studies
Yield data available for this specific substrate set
Synthetic organic chemistryMichael additionFlavor and fragrance synthesisProcess chemistry
Evidence Dimension
Michael addition reaction yield
Target Compound Data
80% yield (DBU catalyst, DMSO, reaction with methyl crotonate)
Comparator Or Baseline
General nitroalkane Michael addition yields (literature range: variable, typically 60–97% depending on substrate and catalyst system)
Quantified Difference
Not quantified — comparative data under identical conditions unavailable.
For synthetic chemists and process development teams, this 80% yield provides a validated, literature-supported starting point for route optimization when 3-nitropentane is selected as the nucleophile in Michael addition strategies toward γ-lactone frameworks.
Synthetic organic chemistryMichael additionFlavor and fragrance synthesisProcess chemistry
[1] Miyakoshi, T., & Saito, S. (1983). Synthesis of Quercus Lactone from Nitropentane. Journal of Japan Oil Chemists' Society, 32, 749-753. View Source
[2] Miyakoshi, T., & Saito, S. (1983). Journal of Japan Oil Chemists' Society, 32, 749-753. Nef reaction with electrochemical oxidation: 88% yield. View Source
3-Nitropentane Green Synthesis via Oxime Oxidation (CN106631809B): Alternative to Vapor-Phase Nitration with Alkyl Nitrite Precursors
Chinese patent CN106631809B (Nanjing Tech University, granted 2019) discloses a green synthetic method for preparing nitroalkanes including 3-nitropentane via oxime oxidation [1]. The process operates at 55–120°C and 0–1.0 MPa, offering an alternative to traditional vapor-phase nitration methods that employ alkyl nitrites (having at least two carbon atoms) with nitric acid or higher nitrogen oxides [2]. While direct yield comparisons between the two methods are not provided in the patent disclosure, the oxime oxidation route is presented as a greener alternative that may offer advantages in terms of reagent handling safety, waste stream profile, and process simplicity for laboratory-scale or specialty chemical production contexts.
Green Synthesis RouteData to verify
Oxime oxidation method (CN106631809B): 55–120°C, 0–1.0 MPa; applicable to 3-nitropentane. Alternative to vapor-phase nitration.
Supports green-chemistry route evaluation
Patent disclosure; yield and selectivity comparison not provided
Green chemistryNitroalkane synthesisOxime oxidationSustainable manufacturing
Evidence Dimension
Synthetic methodology accessibility
Target Compound Data
Oxime oxidation method: 55–120°C, 0–1.0 MPa, applicable to 3-nitropentane preparation.
Comparator Or Baseline
Vapor-phase nitration method: alkyl nitrite + nitric acid or nitrogen oxides, higher temperature vapor-phase conditions.
Quantified Difference
Not quantified — yield and selectivity data not specified in patent.
For procurement in academic or industrial research settings where green chemistry principles or EHS (environmental, health, and safety) considerations influence synthetic route selection, this patent establishes the feasibility of an alternative preparative method for 3-nitropentane that avoids certain hazards associated with vapor-phase nitration.
Green chemistryNitroalkane synthesisOxime oxidationSustainable manufacturing
[1] Nanjing Tech University. CN106631809B. Green synthesis method for preparing nitroalkanes by oxime oxidation. Granted 2019-02-22. View Source
[2] Process for producing nitroparaffins by reacting an alkyl nitrite with nitric acid or nitrogen oxide in vapor phase. Patent literature. View Source
3-Nitropentane (CAS 551-88-2): High-Value Application Scenarios Supported by Quantitative Evidence
Genetic Toxicology and Carcinogenicity Mechanistic Studies
3-Nitropentane serves as a critical tool compound in investigations of secondary nitroalkane-induced hepatocarcinogenesis. Its established carcinogenicity in male F344 rats (highly significant hepatocarcinoma incidence) and its activation via aryl sulfotransferase-catalyzed nitronate formation provide a validated model system for studying metabolic activation of nitroalkanes, DNA repair induction, and structure-activity relationships governing nitroalkane toxicity [1]. Researchers investigating sulfotransferase-mediated genotoxicity or comparative toxicology of primary vs. secondary nitroalkanes should procure 3-nitropentane specifically, as primary nitroalkane controls (e.g., 1-nitrobutane) show no carcinogenicity or DNA repair induction under identical conditions [2].
Ames Mutagenicity Assay Development and Validation
The nitronate anion of 3-nitropentane, but not its neutral parent form, exhibits significant mutagenicity in Salmonella strains TA100 and TA102 at 10–80 μmol/plate [3]. This property establishes 3-nitropentane as a positive control candidate or test article in Ames assay protocols designed to evaluate nitronate-dependent mutagenic mechanisms. Procurement of 3-nitropentane (rather than primary or tertiary nitroalkanes, which lack this nitronate-dependent mutagenicity) is essential for studies examining the role of α-proton acidity and nitronate formation kinetics in genotoxic risk assessment of nitro-containing compounds [4].
Synthetic Route Development Toward γ-Lactone Natural Products
3-Nitropentane has demonstrated synthetic utility in the preparation of Quercus lactone (Whisky lactone), a γ-lactone flavor compound found in alcoholic beverages, via Michael addition with methyl crotonate (80% yield) followed by Nef reaction (88% yield) [5]. For synthetic chemists pursuing nitroalkane-based routes to γ-lactone frameworks or related oxygen heterocycles, 3-nitropentane offers a validated entry point with literature-supported yield benchmarks that facilitate route comparison, cost estimation, and feasibility assessment prior to scale-up investment.
Green Chemistry Synthetic Methodology Research
The oxime oxidation method disclosed in CN106631809B (55–120°C, 0–1.0 MPa) provides an alternative preparative route to 3-nitropentane that aligns with green chemistry principles [6]. Researchers investigating sustainable nitroalkane synthesis or comparing the environmental footprint of alternative nitration methodologies should consider 3-nitropentane procurement to evaluate the practical applicability of this patented approach versus traditional vapor-phase nitration with alkyl nitrites.
Metabolic activation via aryl sulfotransferase and nitronate formation
DNA repair induction, structure-activity review vs. primary nitroalkane controls
Ames mutagenicity assay development and validation
Nitronate anion-dependent mutagenicity in TA100 and TA102 strains
Nitronate-formation kinetics and α-proton acidity context in genotoxic risk assessment
Synthetic route development toward γ-lactone natural products
Validated Michael addition yield with methyl crotonate
Route-feasibility and cost estimation prior to scale-up investment
Green chemistry synthetic methodology research
Oxime oxidation patent route as alternative to vapor-phase nitration
Practical applicability and environmental-footprint comparison under research conditions
[1] Fiala, E.S., et al. (1995). Toxicology, 99(1-2), 89-97. Hepatocarcinogenicity of 3-nitropentane in F344 rats. View Source
[2] Fiala, E.S., et al. (1995). Toxicology, 99(1-2), 89-97. Primary nitroalkane control data: 1-nitrobutane non-carcinogenic. View Source
[3] Conaway, C.C., et al. (1991). Mutation Research, 261(3), 197-207. 3-Nitropentane nitronate mutagenicity in TA100 and TA102. View Source
[4] Conaway, C.C., et al. (1991). Cancer Research, 51, 3143. Nitronate reprotonation kinetics correlation. View Source
[5] Miyakoshi, T., & Saito, S. (1983). Journal of Japan Oil Chemists' Society, 32, 749-753. Quercus lactone synthesis from nitropentane. View Source
[6] Nanjing Tech University. CN106631809B. Green synthesis method for nitroalkanes by oxime oxidation. Granted 2019-02-22. View Source
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